

Enzymatic Synthesis of PSI-7409 Tetrasodium: A Technical Guide

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Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

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Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the pangenotypic hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir (PSI-7977). The conversion of the prodrug Sofosbuvir to PSI-7409 occurs in vivo through a series of enzymatic steps within hepatocytes. While a complete in vitro enzymatic synthesis of **PSI-7409 tetrasodium** is not a standard industrial process, key steps in the synthesis of its precursor, Sofosbuvir, have been significantly improved through biocatalysis. This guide details the chemoenzymatic strategies employed in the synthesis of Sofosbuvir and explores the potential for a fully enzymatic cascade to produce PSI-7409.

Chemoenzymatic Synthesis of Sofosbuvir: A Biocatalytic Approach to Chiral Purity

The synthesis of Sofosbuvir presents a significant stereochemical challenge due to the chiral phosphorus atom in the phosphoramidate moiety. Only the (S)-diastereomer of the phosphoramidate is therapeutically active. Enzymatic kinetic resolution has emerged as a highly efficient method to obtain the desired stereoisomer.

Kinetic Resolution of Sofosbuvir Precursor via Engineered Phosphotriesterase

A critical step in modern Sofosbuvir synthesis is the kinetic resolution of a racemic phosphoramidate precursor. This is achieved using an engineered phosphotriesterase (PTE) that selectively hydrolyzes the undesired (R)-diastereomer, leaving the desired (S)-diastereomer intact and in high purity.

Data Presentation: Performance of Engineered Phosphotriesterases in Kinetic Resolution

Enzyme Variant	Substrate	Catalytic Efficiency (kcat/Km) ($M^{-1}s^{-1}$)	Selectivity ((kcat/Km) _S / (kcat/Km) _R)	Yield of (S)-diastereomer	Reference
G60A-PTE	(R)-Sofosbuvir precursor	$(3.91 \pm 0.36) \times 10^2$	~13-fold for (R)-diastereomer	Not specified	[1]
W131M-PTE	(R)-Sofosbuvir precursor	$(2.97 \pm 0.13) \times 10^5$	187-fold for (R)-diastereomer	92% (immobilized)	[1]
I106A/W131M-PTE	Racemic Sofosbuvir precursor	Not specified	High for (R)-diastereomer	Pure (S)-diastereomer in <20 min	[2]

Experimental Protocols

1. Kinetic Resolution of Racemic Sofosbuvir Precursor using W131M-PTE

- Enzyme Preparation: The engineered W131M phosphotriesterase is expressed in a suitable host (e.g., E. coli) and purified. For enhanced stability and reusability, the enzyme can be immobilized on various supports, such as polyacrylamide beads functionalized with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (PAM-EDC).[1]
- Reaction Conditions:
 - Substrate: Racemic phosphoramidate precursor of Sofosbuvir.
 - Enzyme: Purified free or immobilized W131M-PTE.

- Buffer: 50 mM CHES buffer (pH 9.0).[3]
- Cofactor: 0.1 mM CoCl₂. [3]
- Temperature: 30°C.[3]
- Monitoring: The reaction is monitored by observing the release of p-nitrophenol at 400 nm. [3]
- Procedure:
 - A reaction mixture is prepared containing the CHES buffer, CoCl₂, and the racemic Sofosbuvir precursor (dissolved in a minimal amount of DMSO).[3]
 - The mixture is brought to the reaction temperature of 30°C.
 - The reaction is initiated by the addition of the W131M-PTE enzyme (either free or immobilized).
 - The hydrolysis of the (R)-diastereomer is allowed to proceed until completion, which can be achieved in under 20 minutes with highly active variants.[2][3]
 - Upon completion, the enzyme (if immobilized) is filtered off for reuse.
 - The reaction mixture is then worked up to isolate the pure (S)-diastereomer of the Sofosbuvir precursor.

2. Lipase-Catalyzed Regioselective Deacetylation

In some synthetic routes to Sofosbuvir, a lipase such as *Candida antarctica* lipase B (CAL-B) is employed for the mild and regioselective deacetylation of a bis-acetylated nucleoside precursor. This allows for subsequent phosphoramidation at the desired hydroxyl group.[4]

Enzymatic Phosphorylation: From Sofosbuvir to PSI-7409

The conversion of Sofosbuvir to its active triphosphate form, PSI-7409, is a three-step phosphorylation cascade that occurs within human liver cells.[5][6][7] An in vitro enzymatic

cascade can be envisioned to replicate this process for the synthesis of **PSI-7409 tetrasodium**.

In Vivo Metabolic Activation Pathway

- **Hydrolysis:** Sofosbuvir is hydrolyzed by human cathepsin A and carboxylesterase 1 to form an intermediate metabolite.[\[6\]](#)
- **Monophosphorylation:** The intermediate is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form (GS-606965).[\[7\]](#)
- **Diphosphorylation:** The monophosphate is subsequently phosphorylated by uridine-monophosphate-cytidine monophosphate kinase (UMP-CMPK) to the diphosphate.
- **Triphosphorylation:** Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate, PSI-7409.[\[7\]](#)

Potential In Vitro Enzymatic Cascade

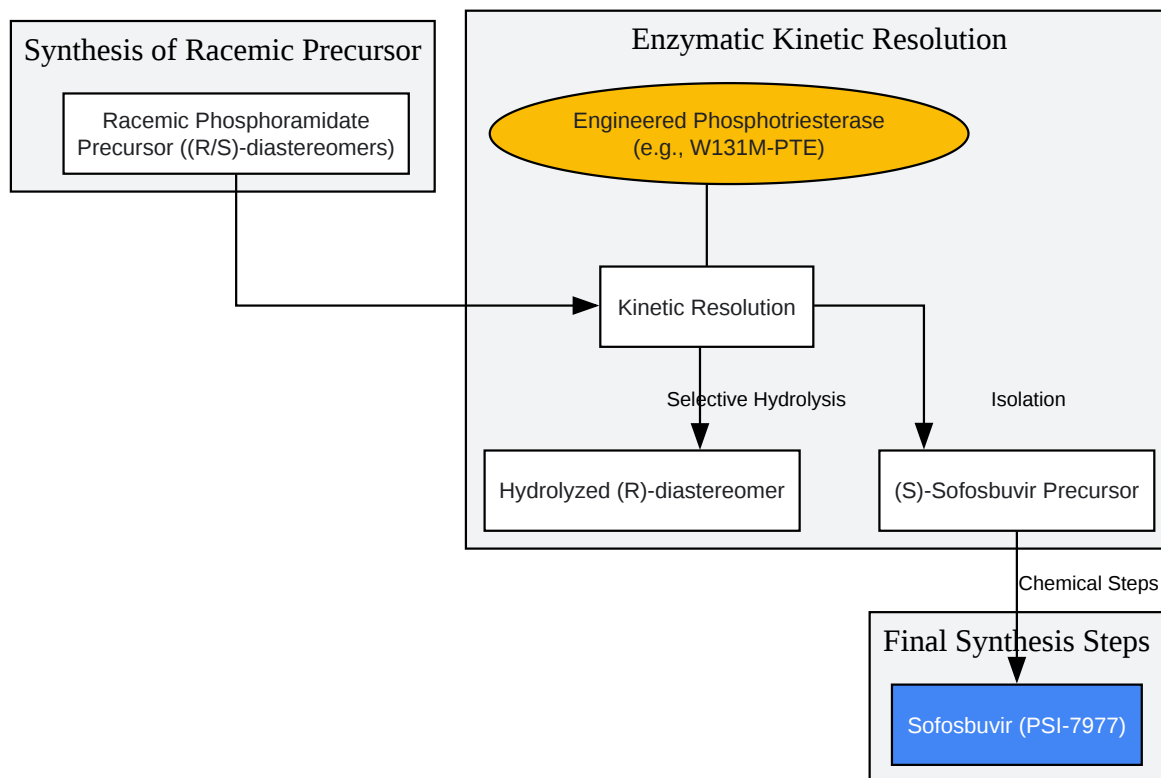
A one-pot enzymatic synthesis of PSI-7409 from Sofosbuvir could be achieved using a combination of nucleoside kinases. This approach offers high regio- and stereoselectivity under mild reaction conditions.[\[4\]](#)[\[8\]](#)

- **Step 1: Monophosphorylation:** A nucleoside kinase with broad substrate specificity would be required to convert Sofosbuvir to its monophosphate.
- **Step 2: Diphosphorylation:** A nucleoside monophosphate (NMP) kinase would then convert the monophosphate to the diphosphate.
- **Step 3: Triphosphorylation:** A nucleoside diphosphate (NDP) kinase would complete the cascade to form PSI-7409.

To drive the reaction towards the triphosphate product, an ATP regeneration system, often involving an acetate kinase, is typically coupled to the reaction.[\[9\]](#)[\[10\]](#)

Visualizations

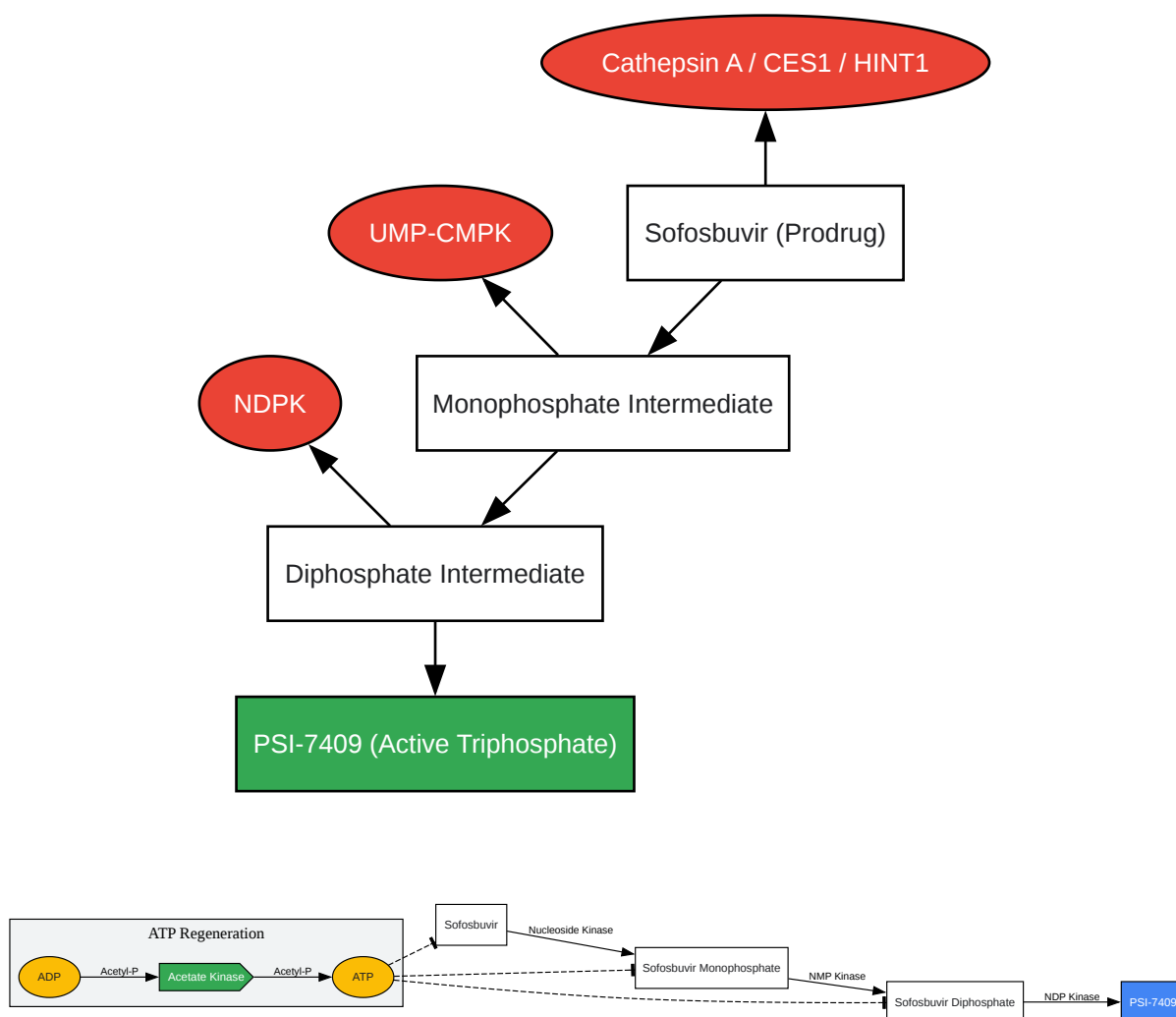
Chemoenzymatic Synthesis of Sofosbuvir



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Caption: Chemoenzymatic workflow for stereoselective Sofosbuvir synthesis.

In Vivo Metabolic Activation of Sofosbuvir to PSI-7409



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